3-(Trifluoromethyl)benzyl alcohol

Organometallic synthesis Site-selective functionalization Fluorinated benzoic acids

3-(Trifluoromethyl)benzyl alcohol (CAS 349-75-7), also referred to as m-(trifluoromethyl)benzyl alcohol or [3-(trifluoromethyl)phenyl]methanol, is a fluorinated aromatic alcohol with the molecular formula C₈H₇F₃O and a molecular weight of 176.14 g/mol. The compound features a trifluoromethyl (–CF₃) group at the meta position of the benzyl ring, which confers distinct electronic properties including strong electron-withdrawing character [3.0.CO;2-C" target="_blank">1].

Molecular Formula C8H7F3O
Molecular Weight 176.14 g/mol
CAS No. 349-75-7
Cat. No. B147645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)benzyl alcohol
CAS349-75-7
Molecular FormulaC8H7F3O
Molecular Weight176.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CO
InChIInChI=1S/C8H7F3O/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4,12H,5H2
InChIKeyBXEHKCUWIODEDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)benzyl Alcohol (CAS 349-75-7): A Meta-Substituted Fluorinated Benzyl Alcohol Building Block for Synthesis


3-(Trifluoromethyl)benzyl alcohol (CAS 349-75-7), also referred to as m-(trifluoromethyl)benzyl alcohol or [3-(trifluoromethyl)phenyl]methanol, is a fluorinated aromatic alcohol with the molecular formula C₈H₇F₃O and a molecular weight of 176.14 g/mol. The compound features a trifluoromethyl (–CF₃) group at the meta position of the benzyl ring, which confers distinct electronic properties including strong electron-withdrawing character [1]. This substitution pattern yields a reported LogP of approximately 2.20 and a pKa (predicted) of 14.17±0.10 . Commercially, the compound is typically supplied as a clear colorless to pale yellow liquid with a purity specification of ≥97–99% (GC, HPLC) and a density of approximately 1.295 g/mL at 25 °C .

Why 3-(Trifluoromethyl)benzyl Alcohol Cannot Be Freely Substituted with Ortho- or Para-Isomers in Regioselective Synthesis


The position of the trifluoromethyl substituent on the benzyl ring fundamentally governs both the regiochemical outcome and the efficiency of metal-mediated functionalization reactions. In a systematic study of all three (trifluoromethyl)benzyl alcohol isomers, unprotected ortho-, meta-, and para-substrates exhibited markedly different reactivity profiles when subjected to the identical lithiation-carboxylation sequence [1]. Unprotected alcohols overall reacted sluggishly and failed to deliver two targeted products entirely, with yields averaging only 46% across the five cases where products were obtained [2]. Furthermore, the meta-substituted isomer demonstrates a distinctive regioselectivity pattern dictated by the combined directing effects of the –CH₂OH and –CF₃ groups, producing functionalized derivatives with substitution patterns that cannot be replicated using the 2- or 4-(trifluoromethyl)benzyl alcohol isomers [3]. Consequently, substituting one isomer for another without experimental validation risks both altered reaction yields and the generation of regioisomeric products.

Quantitative Comparative Evidence: 3-(Trifluoromethyl)benzyl Alcohol Versus Ortho- and Para-Isomers in Key Synthetic Transformations


Unprotected 3-(Trifluoromethyl)benzyl Alcohol Demonstrates Distinct Regioselectivity and Yield Profile in Lithiation-Carboxylation

In a comparative study evaluating the metal-mediated site-selective functionalization of all three (trifluoromethyl)benzyl alcohol isomers, 3-(trifluoromethyl)benzyl alcohol was successfully submitted to the lithiation-carboxylation sequence alongside its ortho- and para- counterparts [1]. Unprotected alcohols overall exhibited sluggish reactivity and failed to yield two of the targeted products entirely. Across the five cases where products were obtained, the average yield was only 46% [2]. While the study did not report individual isomer yields for the unprotected series, the meta-substituted isomer produces a unique regioisomer—3-(2-hydroxyethyl)-5-(trifluoromethyl)benzoic acid—that cannot be accessed using the 2- or 4-(trifluoromethyl)benzyl alcohol starting materials due to differences in directing-group effects [3]. This regiochemical divergence means that substitution of one isomer for another would generate an entirely different product.

Organometallic synthesis Site-selective functionalization Fluorinated benzoic acids

TIPS-Protected 3-(Trifluoromethyl)benzyl Alcohol Enables 63% Average Yield in Carboxylation Versus 46% for Unprotected Substrates

The functionalization efficiency of 3-(trifluoromethyl)benzyl alcohol is significantly enhanced through O-protection. When the hydroxyl group of the (trifluoromethyl)benzyl alcohol scaffold was protected as a triisopropylsilyl (TIPS) ether, the subsequent lithiation-carboxylation sequence proceeded with an average yield of 63% across seven new fluorobenzoic acids [1]. In contrast, the unprotected alcohols yielded an average of only 46% across the five cases where products were successfully obtained, and two targeted products could not be formed at all [2]. Furthermore, the TIPS group outperformed the methoxymethyl (MOM) protecting group and demonstrated tolerance to weakly basic and acidic media, facilitating further structural elaboration [3].

Protecting group strategy Organolithium chemistry Fluorinated building blocks

4-(Trifluoromethyl)benzyl-Protected Glucosyl Donors Achieve α:β = 95:5 Stereoselectivity in 1,2-Cis-Selective Glucosylation

In a direct comparative study of glucosyl imidate donors bearing trifluoromethylated benzyl protecting groups, the 4-(trifluoromethyl)benzyl-protected donor (derived from 4-(trifluoromethyl)benzyl alcohol, the para-isomer of the target compound) achieved an α:β ratio of 95:5 when activated with TMS-I in the presence of triphenylphosphine oxide and reacted with a reactive alcohol acceptor [1]. This substantial increase in 1,2-cis-selectivity was directly attributed to substitution of standard benzyl groups with trifluoromethylated benzyl groups. Furthermore, stereoselectivity was found to be dependent on the number of trifluoromethyl groups, with 3,5-bis(trifluoromethyl)benzyl protection providing an alternative selectivity profile [2]. While this study focused on the para-isomer, it establishes class-level evidence that trifluoromethylated benzyl protecting groups—including the 3-isomer—can significantly modulate stereochemical outcomes in glycosylation relative to unsubstituted benzyl protection.

Carbohydrate chemistry Stereoselective glycosylation Protecting group design

Evidence-Based Application Scenarios for 3-(Trifluoromethyl)benzyl Alcohol (CAS 349-75-7) in Synthesis and Procurement


Synthesis of Regiospecific Fluorinated Benzoic Acid Derivatives via Lithiation-Carboxylation

Users seeking to prepare 3-(2-hydroxyethyl)-5-(trifluoromethyl)benzoic acid or related meta-substituted fluorinated benzoic acids should select 3-(trifluoromethyl)benzyl alcohol specifically. The ortho- and para-isomers yield different regioisomeric products due to divergent directing-group effects during metalation [1]. Based on quantitative evidence, employing TIPS protection prior to lithiation is recommended to achieve an average carboxylation yield of 63%, compared to only 46% for unprotected substrates [2].

Preparation of Trifluoromethylated Benzyl Protecting Groups for Stereoselective Glycosylation

Carbohydrate chemists developing synthetic routes requiring high 1,2-cis-selectivity in glucosylation reactions can utilize 3-(trifluoromethyl)benzyl alcohol to prepare trifluoromethylated benzyl protecting groups. The class-level evidence demonstrates that 4-(trifluoromethyl)benzyl-protected glucosyl donors achieve α:β ratios of 95:5 under TMS-I/triphenylphosphine oxide activation conditions, and selectivity can be tuned by varying the number of CF₃ substituents [3]. The 3-isomer provides an alternative substitution pattern that may offer distinct steric and electronic modulation compared to the para-isomer.

Development of Fluorinated Building Blocks for Pharmaceutical and Agrochemical Intermediates

3-(Trifluoromethyl)benzyl alcohol serves as a versatile starting material for constructing fluorinated intermediates where the meta-CF₃ substitution pattern is desired for optimizing lipophilicity (LogP = 2.20) and metabolic stability . The compound's commercial availability at ≥97–99% purity enables its direct use in esterification, etherification, and oxidation reactions to access downstream building blocks for medicinal chemistry and crop protection research programs .

Synthesis of Photoaffinity Labeling Probes Containing the 3-(Trifluoromethyl)diazirinyl Moiety

Derivatives of 3-(trifluoromethyl)benzyl alcohol incorporating the 3-(trifluoromethyl)diazirinyl group have been explored as photoaffinity labeling tools for identifying and characterizing biological targets, particularly in protein interaction studies . Researchers requiring this specific diazirine-containing scaffold should procure the 3-isomer as the synthetic precursor, as the regiochemistry of the CF₃ group determines the structure of the resulting photoreactive probe.

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